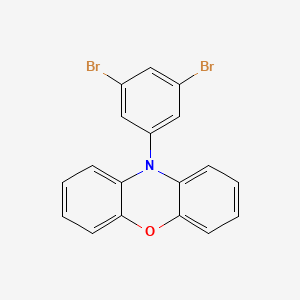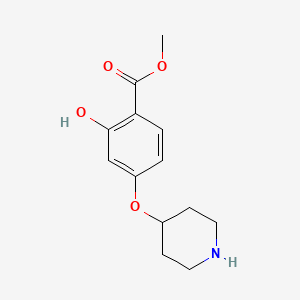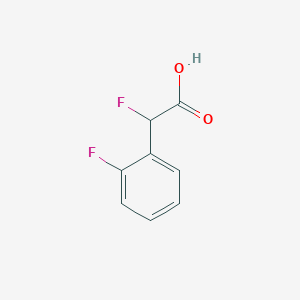![molecular formula C25H28O6 B12328296 11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one is a complex organic compound belonging to the class of pyranoflavonoids . This compound is characterized by its intricate pentacyclic structure, which includes multiple hydroxyl groups and a unique arrangement of fused rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one involves several steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalysis .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and other functional groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (11S)-7,15-dihydroxy-19,19-dimethyl-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,7,14,16(21),17-octaen-13-one
- (11S)-7,15-dihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15
Uniqueness
What sets 11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one apart from similar compounds is its unique pentacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H28O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one |
InChI |
InChI=1S/C25H28O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-10,15-16,18-20,23,26-27H,11H2,1-4H3 |
Clave InChI |
LSHSJRPANXRCBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4C5C=CC(OC5CC(C4C2=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)


![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)

![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)


![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)

![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
